RVX 208-d4
Description
Properties
Molecular Formula |
C₂₀H₁₈D₄N₂O₅ |
|---|---|
Molecular Weight |
374.42 |
Synonyms |
2-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4(3H)-quinazolinone-d4; _x000B_2-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one-d4; 2-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxyquinazolin-4(3H)-one-d4; RVX 000 |
Origin of Product |
United States |
Molecular Mechanism of Action and Epigenetic Regulation
Selective Bromodomain Binding Profile
A key characteristic of RVX-208 is its selective binding profile for the bromodomains within BET proteins.
Preferential Binding to the Second Bromodomain (BD2) of BET Proteins (e.g., BRD2, BRD3, BRD4)
RVX-208 demonstrates a notable preference for binding to the second bromodomain (BD2) of BET proteins compared to the first bromodomain (BD1). Studies have shown that RVX-208 binds to the bromodomains of BRD2, BRD3, and BRD4, with a consistent preference for the BD2 domain. plos.orgnih.gov This selectivity is significant, as it differentiates RVX-208 from pan-BET inhibitors that bind to both BD1 and BD2 with similar affinity. plos.orgbiorxiv.org
Research findings on the binding affinity of RVX-208 to different BET bromodomains highlight this selectivity. For instance, IC50 values indicate a significantly stronger affinity for BD2 domains over BD1 domains. bpsbioscience.comcaymanchem.comcellsignal.comselleck.co.jp
| Protein/Domain | IC50 (µM) | Selectivity (BD1/BD2) | Source |
| BRD2 BD2 | 0.510 | ~170-fold over BD1 | bpsbioscience.comselleck.co.jp3dcartstores.com |
| BRD4 BD2 | 0.04-0.28 | 10-100-fold over BD1 | caymanchem.com |
| BRD4 BD1 | 1.8-3.1 | - | caymanchem.com |
| BRD4 BD2 | 0.510 | ~170-fold over BD1 | cellsignal.com |
Note: IC50 values can vary slightly depending on the specific assay and experimental conditions used.
Further data using dissociation constants (KD) also support the BD2 selectivity. RVX-208 binds to the bromodomains of BRDs 2 and 3 with KD values around 5–30 nM for BD2, while the KD for BD1 is in the range of 2–3 µM. nih.gov For BRD4, reported KD values show a selectivity of approximately 30-fold for BD2 (300 nM) over BD1 (8.9 µM) by ITC, with independent measurements showing greater potency but lower selectivity (KD of 1.1 µM for BRD4 BD1 and 135 nM for BRD4 BD2). acs.org
Competitive Interaction with Acetylated Lysine (B10760008) Residues
BET proteins recognize and bind to acetylated lysine residues on histones and other proteins through their bromodomains. plos.org RVX-208 acts as a competitive antagonist for this binding site. plos.orgnih.govnih.gov By binding to the bromodomains, particularly the BD2 domain, RVX-208 competes with the endogenous ligands, the acetylated lysine residues, thereby disrupting the interaction between BET proteins and chromatin. plos.orgnih.gov
Structural Elucidation of Binding Modes via X-ray Crystallography
X-ray crystallography has been employed to determine the binding modes of RVX-208 with BET bromodomains, providing structural insights into its selectivity. Crystal structures of RVX-208 bound to BRD4[BD1] and BRD2[BD2] have been obtained. nih.gov These structures reveal how RVX-208 interacts within the acetylated lysine binding pocket of the bromodomains. nih.gov The co-crystal structures demonstrate that RVX-208 binds in a manner that is distinct from some other reported BET inhibitors. plos.org For instance, the crystal structure of RVX-208 bound to BD2 of BRD2 at high resolution (1.08 Å) shows the compound adopting a similar binding configuration as seen with BRD4[BD1], with specific interactions involving residues such as Val376, Leu381, Leu383, Pro480, and Val435 in BRD2-BD2. nih.gov
The structural differences between the BD1 and BD2 domains, particularly in key residues near the binding site, contribute to the observed selectivity of RVX-208. For example, a histidine residue in all BET BD2s corresponds to an aspartate residue in BRD4/BD1 at position D144, and a valine residue in BD2s corresponds to an isoleucine residue in BRD4/BD1 at position I146. researchgate.net These variations can influence how RVX-208 fits and interacts within the binding pocket of each domain.
Insights from Molecular Dynamics Simulations on Binding Selectivity
Molecular dynamics simulations have been used to further investigate the selective binding mechanism of RVX-208 to BD2 over BD1. researchgate.netnih.gov Microsecond molecular dynamics simulations performed for BRD2-BD1, BRD2-BD2, and BRD4-BD1 with and without RVX-208 have provided insights into the dynamics of the protein-ligand interactions. researchgate.netnih.gov
Binding free energy calculations from these simulations indicate a stronger interaction between RVX-208 and BRD2-BD2 compared to BD1 domains. researchgate.netnih.gov Specific residues, such as Leu383 and Asn429 in BRD2-BD2, have been identified as particularly important for binding to RVX-208. researchgate.netnih.gov Structural network analysis suggests that RVX-208 can influence the communication path between the ZA and BC loops in the BRD2-BD2 pocket, potentially making the pocket more suitable for RVX-208 accommodation. researchgate.netnih.gov Differences in the behavior of residues like His433 (in BRD2-BD2) and Val435 (in BRD2-BD2), corresponding to Asp160 and Ile162 in BRD2-BD1, respectively, are also highlighted as key factors contributing to the selective binding of RVX-208 to BD2. researchgate.netnih.gov
Chromatin Dynamics and Gene Transcriptional Modulation
The binding of RVX-208 to BET proteins, particularly its preferential binding to BD2, impacts chromatin dynamics and subsequently modulates gene transcription.
Dissociation of BET Proteins from Chromatin Structures
By competitively binding to the acetylated lysine binding sites on BET bromodomains, RVX-208 disrupts the interaction between BET proteins and acetylated histones on chromatin. plos.orgcaymanchem.comresearchgate.netalzdiscovery.org This competitive binding leads to the dissociation of BET proteins from chromatin structures. plos.orgcaymanchem.comresearchgate.netrcsb.orgnih.gov Fluorescent recovery after photobleaching (FRAP) experiments have demonstrated that RVX-208 displaces BET proteins from chromatin in cells. researchgate.netrcsb.orgnih.gov This displacement is considered a key event in the epigenetic mechanism of action of RVX-208, altering the landscape of BET protein binding on chromatin and thereby influencing gene expression. plos.orgalzdiscovery.org While RVX-208 causes the selective release of BET proteins from chromatin, significant amounts may remain bound, likely through domains other than the bromodomains. plos.org
The dissociation of BET proteins from chromatin, particularly BRD4, is implicated in the transcriptional modulation observed with RVX-208 treatment. plos.orgnih.govalzdiscovery.org For example, the induction of ApoA-I mRNA expression by RVX-208 is suggested to be mediated by the dissociation of BRD4 from chromatin. plos.orgnih.gov
Epigenetic Mechanisms Regulating Gene Expression
Epigenetic mechanisms play a critical role in controlling gene expression without altering the underlying DNA sequence. These mechanisms include DNA methylation, histone modifications, and the action of epigenetic reader proteins like the BET family. BET proteins, including BRD2, BRD3, BRD4, and BRDT, recognize and bind to acetylated lysine residues on histone tails, which are marks associated with active chromatin and gene transcription wikipedia.orgnih.gov. By binding to these marks, BET proteins act as scaffolds, recruiting transcription factors and co-regulators to gene promoters and enhancers, thereby promoting gene expression wikipedia.org.
RVX-208 exerts its effect by targeting this epigenetic regulatory layer. As a BET bromodomain inhibitor, it directly interferes with the ability of BET proteins to bind to acetylated histones on chromatin ctdbase.org. This disruption prevents BET proteins from fulfilling their role in facilitating the assembly of the transcriptional complex at target genes wikipedia.org. The preferential binding of RVX-208 to the BD2 domain of BET proteins, particularly BRD4, is significant as the BD2 domain is implicated in recruiting BET proteins to chromatin and influencing gene expression wikipedia.orginvivochem.comnih.govctdbase.org. This selective inhibition leads to a distinct transcriptional signature compared to pan-BET inhibitors.
Studies, including those using siRNA against individual BET proteins, have provided insights into which family members are primarily involved in mediating the effects of BET inhibition. For instance, siRNA experiments have suggested that the induction of ApoA-I mRNA by BET inhibition is mediated by BRD4.
Influence on Specific Gene Promoters and Enhancers
BET proteins are known to localize to and regulate activity at both gene promoters and enhancers, key cis-regulatory elements that control the initiation and rate of gene transcription nih.gov. Promoters are typically located near the transcription start site of a gene, while enhancers can be located at considerable distances. The binding of BET proteins to acetylated lysine marks within the chromatin at these sites is crucial for the recruitment of the transcriptional machinery and the subsequent expression of the associated genes wikipedia.orgnih.gov.
RVX-208's mechanism of displacing BET proteins from chromatin directly impacts their occupancy at these promoter and enhancer regions ctdbase.org. By reducing the presence of BET proteins, particularly BRD4, at specific gene regulatory sites, RVX-208 modulates their transcriptional activity.
A well-documented example of RVX-208's influence is the upregulation of apolipoprotein A-I (ApoA-I) gene expression. RVX-208 has been shown to increase ApoA-I production in hepatocytes, both in vitro and in vivo, which is attributed to its epigenetic action on the ApoA-I gene locus wikipedia.orgctdbase.org. This effect is believed to be mediated through the displacement of BET proteins, particularly BRD4, from regulatory elements controlling ApoA-I transcription.
Beyond ApoA-I, RVX-208 has been shown to influence the expression of a range of other genes. It can repress pathways contributing to cardiovascular disease and reduce pro-inflammatory gene expression in various cell types, including monocytes nih.gov. Additionally, studies have indicated that RVX-208 can downregulate the expression of genes such as ACE2 and DUX4, demonstrating its broader impact on gene regulation at specific promoters and enhancers associated with these genes. The selective binding of RVX-208 to BD2 is thought to result in a more focused effect on gene expression compared to inhibitors that target both BD1 and BD2 equally.
The precise mechanisms by which RVX-208's BD2 selectivity translates into differential effects on specific promoters and enhancers compared to pan-BET inhibitors are an area of ongoing research, with molecular dynamics simulations providing insights into the binding interactions at the atomic level invivochem.com.
Binding Affinity Data
Studies have characterized the binding affinity of RVX-208 for the bromodomains of BET proteins. The following table presents representative data on the inhibitory concentration (IC50) or dissociation constant (KD) values, illustrating RVX-208's selectivity for BD2.
| Protein/Bromodomain | Affinity Measure | Value | Source |
| BRD2 BD1 | IC50 | 1.8-3.1 µM | ctdbase.org |
| BRD2 BD2 | IC50 | 0.04-0.28 µM | ctdbase.org |
| BRD3 BD1 | KD | ~2-3 µM | |
| BRD3 BD2 | KD | ~5-30 nM | |
| BRD4 BD1 | IC50 | 1.8-3.1 µM | ctdbase.org |
| BRD4 BD2 | IC50 | 0.04-0.28 µM | ctdbase.org |
| BRD4 BD1 | KD | ~2-3 µM | |
| BRD4 BD2 | KD | ~5-30 nM | |
| BRD4 BD1 | IC50 | 87 µM | |
| BRD4 BD2 | IC50 | 0.510 µM |
Note: Values may vary slightly depending on the specific assay conditions and studies.
Table 1: Binding Affinity of RVX-208 for BET Bromodomains
This is a placeholder for an interactive data table that would dynamically load and display the binding affinity data.
Cellular and Biochemical Pathways Underpinning Rvx 208 D4 Apabetalone Research
Apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL) Pathway Regulation
ApoA-I is the primary protein component of HDL particles, which play a crucial role in reverse cholesterol transport (RCT) – the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion wikipedia.orgjacc.org. Apabetalone (B1665587) has been shown to positively influence this pathway.
Induction of ApoA-I mRNA and Protein Synthesis in Hepatic Cells
Research indicates that apabetalone increases the production of ApoA-I. Studies in human hepatoma cell lines, such as Huh7 cells, have demonstrated that apabetalone induces ApoA-I mRNA expression plos.orgresearchgate.net. This transcriptional activation leads to increased synthesis of the ApoA-I protein wikipedia.orgnih.govnih.gov. In vitro studies using hepatocytes have shown that RVX-208 increases ApoA-I production plos.orgnih.gov.
Influence on HDL Particle Composition and Structure
By increasing ApoA-I levels, apabetalone contributes to the formation of new HDL particles. Studies in monkeys treated with RVX-208 demonstrated an increase in circulating ApoA-I and HDL-cholesterol (HDL-C) levels alzdiscovery.org. While some clinical trials showed increases in ApoA-I and HDL-C, the impact on HDL particle composition and structure can be complex and is an area of ongoing research wikipedia.orgalzdiscovery.org. An increase in pre-beta-HDL, which is a primary acceptor of cholesterol from ABCA1, has been observed with apabetalone treatment jacc.orgalzdiscovery.org.
Modulation of Cholesterol Efflux Pathways (e.g., ABCA1-mediated)
Cholesterol efflux is a critical step in RCT, where cholesterol is transported from cells to lipid-poor ApoA-I or HDL particles. The ATP-binding cassette transporter A1 (ABCA1) is a key mediator of this process, facilitating the efflux of cholesterol and phospholipids (B1166683) to ApoA-I, leading to the formation of nascent HDL wikipedia.orgjacc.orgresearchgate.net. Studies have shown that apabetalone treatment can increase ABCA1-mediated cholesterol efflux capacity wikipedia.orgjacc.orgalzdiscovery.org. This enhancement of cholesterol efflux is thought to contribute to the anti-atherosclerotic effects of apabetalone wikipedia.orgnih.gov. Research consistently indicates that apabetalone significantly increases the expression of ABCA1 researchgate.netresearchgate.net.
Role of BRD4 in ApoA-I Transcriptional Activation
The mechanism by which apabetalone upregulates ApoA-I transcription is mediated through its interaction with BET proteins, particularly BRD4 acs.orgwikipedia.orgnih.gov. BRD4, a member of the BET family, contains two bromodomains (BD1 and BD2) that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby influencing gene expression acs.orgwikipedia.orgnih.govmdpi.com. Apabetalone selectively binds to the BD2 domain of BRD4 acs.orgwikipedia.org. By targeting BD2, apabetalone inhibits the activity of BET proteins and their downstream effects on gene expression, including the transcription of ApoA-I mRNA acs.orgmdpi.com. siRNA experiments have further supported the role of BRD4 in mediating the induction of ApoA-I mRNA by RVX-208 plos.orgnih.gov.
Anti-Inflammatory and Immunomodulatory Mechanisms
Inflammation plays a significant role in the pathogenesis of various diseases, including cardiovascular disease wikipedia.orgpatsnap.com. Apabetalone has demonstrated anti-inflammatory and immunomodulatory properties by influencing the expression of genes involved in inflammatory pathways.
Suppression of Pro-Inflammatory Gene Expression
Apabetalone has been shown to suppress the expression of various pro-inflammatory genes. In vitro studies on endothelial cells and monocytes have indicated that apabetalone inhibits BET-dependent transcription, leading to the downregulation of genes encoding inflammation and adhesion mediators acs.orgnih.gov. For instance, apabetalone treatment of cells has been shown to downregulate the gene expression of pro-inflammatory cytokines such as IL-6, IL-1β, IL-12, and CCL-2, particularly when induced by stimuli like lipopolysaccharide (LPS) or IFNγ acs.org. It also significantly reduced the production of reactive oxygen species, possibly by suppressing the transcription of NADPH oxidase 2 (NOX2) acs.org. In monocytes from patients with cardiovascular disease and type 2 diabetes, apabetalone suppressed numerous genes associated with cytokine, TLR, and NF-κB signaling nih.gov.
Apabetalone has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models acs.orgnih.gov. Mechanistically, bioinformatics analysis suggested that apabetalone selectively targets TNFα signaling acs.org. Furthermore, apabetalone was able to reduce a panel of pro-inflammatory transcripts induced by TNFα in primary human endothelial cells acs.org. Apabetalone has also been shown to reduce the mRNA and protein expression of complement components, such as C3, C4, and C5, in human hepatocytes and hepatocellular carcinoma cells acs.org.
The suppression of pro-inflammatory gene expression by apabetalone is linked to its inhibition of BET proteins, which are necessary for the induction of inflammation-related genes acs.orgpatsnap.com. By disrupting the interaction between BET proteins and acetylated chromatin, apabetalone reduces the transcription of pro-inflammatory and pro-atherogenic genes patsnap.com.
Here is a table summarizing some of the observed effects of Apabetalone on gene expression:
| Gene/Protein Target | Effect of Apabetalone Treatment | Cellular Context | Reference |
| ApoA-I mRNA | Upregulation | Hepatic cells (Huh7) | plos.orgresearchgate.net |
| ApoA-I protein | Increase | Hepatic cells, Monkeys, Humans | wikipedia.orgnih.govnih.gov |
| ABCA1 expression | Increase | Various cell types, including renal tubular epithelial cells | researchgate.netresearchgate.net |
| IL-6 gene expression | Suppression | Cells stimulated with LPS or IFNγ, Microglia | acs.orgresverlogix.com |
| IL-1β gene expression | Suppression | Cells stimulated with LPS or IFNγ, Microglia | acs.orgresverlogix.com |
| IL-12 gene expression | Suppression | Cells stimulated with LPS or IFNγ | acs.org |
| CCL-2 gene expression | Suppression | Cells stimulated with LPS or IFNγ | acs.org |
| NOX2 transcription | Suppression (possible) | Cells | acs.org |
| TNFα signaling pathway | Targeting/Reduction | Aorta of high-fat diet fed mice, Human endothelial cells | acs.org |
| Complement C3 mRNA/protein | Reduction | Human hepatocytes, Huh-7 cells, Microglia | acs.orgresverlogix.com |
| Complement C4 mRNA/protein | Reduction | Human hepatocytes, Huh-7 cells | acs.org |
| Complement C5 mRNA/protein | Reduction | Human hepatocytes, Huh-7 cells | acs.org |
| VCAM-1 gene expression | Suppression | Stimulated brain endothelial cells | resverlogix.com |
| E-selectin gene expression | Suppression | Stimulated brain endothelial cells | resverlogix.com |
| MCP-1 gene expression | Suppression | Stimulated brain endothelial cells | resverlogix.com |
| TLR gene signatures | Suppression | Monocytes from DM2 + CVD patients | nih.gov |
| NF-κB signaling | Suppression | Monocytes from DM2 + CVD patients | nih.gov |
Attenuation of Endothelial Cell Activation and Monocyte Adhesion
Endothelial cell activation and subsequent monocyte adhesion to the endothelium are critical early steps in the development of atherosclerosis and other inflammatory vascular diseases resverlogix.comnih.govresearchgate.net. Research indicates that apabetalone can attenuate these processes. In vitro studies have demonstrated that apabetalone prevents the induction of key factors that drive endothelial activation, monocyte recruitment, adhesion, and plaque destabilization when stimulated by inflammatory signals like TNFα, LPS, or IL-1β nih.govnih.govresearchgate.net. Apabetalone has been shown to reduce the expression of endothelial adhesion molecules such as VCAM-1 and SELE, which are crucial for monocyte attachment resverlogix.com.
Data from in vitro experiments using human aortic endothelial cells (HAECs) and THP-1 monocytes illustrate this effect. TNFα stimulation increases THP-1 monocyte adhesion to HAECs, and apabetalone treatment significantly reduces this adhesion under flow conditions resverlogix.comresverlogix.com. This functional outcome is linked to apabetalone's ability to reduce the expression of key endothelial adhesion genes resverlogix.com.
| Gene | Effect of TNFα Stimulation | Effect of Apabetalone Treatment (vs. TNFα) | p-value |
| VCAM-1 | Increased | Reduced by 50% | 0.0001 |
| SELE | Increased | Reduced by 37% | 9 x 10-5 |
| MCP-1 | Increased | Reduced by 75% | 0.0002 |
| IL-8 | Increased | Reduced by 24% | 2 x 10-5 |
Table 1: Impact of Apabetalone on Endothelial Adhesion and Recruitment Genes in TNFα-Stimulated HAECs resverlogix.com
Furthermore, apabetalone has been shown to suppress the transcription of critical drivers of pro-inflammatory signaling (RELA) and immune cell recruitment (MCP-1) in endothelial cells researchgate.net. This inhibition of BET-dependent transcription leads to downregulated gene expression of inflammation and adhesion mediators, ultimately reducing the adhesion of monocytes to endothelial cells nih.govnih.gov. Studies involving human umbilical vein endothelial cells (HUVECs) also support that apabetalone inhibits pro-atherogenic pathways and regulators induced by TNFα, including those related to cytokine and chemokine signaling, immune and inflammatory responses, and Toll-Like Receptor (TLR) signaling researchgate.netresearchgate.net.
Regulation of Cytokine and Chemokine Signaling Networks
Apabetalone's impact extends to the regulation of cytokine and chemokine signaling networks, which are central to inflammatory processes nih.govresearchgate.net. By inhibiting BET proteins, apabetalone can downregulate the expression of various pro-inflammatory cytokines and chemokines nih.gov.
In high-fat diet fed mice, apabetalone treatment significantly reduced the expression of pro-inflammatory cytokines and chemokines in the aorta nih.gov. Bioinformatics analysis suggested that apabetalone selectively targeted tumor necrosis factor (TNFα) signaling in these mice nih.gov. In primary human endothelial cells, apabetalone was able to reduce a panel of pro-inflammatory transcripts induced by TNFα nih.gov.
Plasma proteomic analysis from patients with cardiovascular disease treated with apabetalone has also demonstrated inhibitory effects on TNFα signaling and acute phase response researchgate.netresverlogix.com. Ex vivo treatment of monocytes from patients with cardiovascular disease and type 2 diabetes with apabetalone countered cytokine secretion, including GROα, IL-8, IL-1β, and TNFα nih.govnih.gov. Apabetalone treatment diminished the pro-inflammatory hyper-activation observed in these monocytes by reducing TLR and cytokine gene signatures nih.govnih.gov.
Impact on Immune Cell Activation and Inflammatory Processes
Apabetalone influences immune cell activation and broader inflammatory processes through its epigenetic regulatory effects nih.govnih.govfabrydiseasenews.com. BET proteins are involved in activating genes related to the immune system and inflammation fabrydiseasenews.com. By inhibiting BETs, apabetalone can reduce the expression of inflammatory markers in various disease models fabrydiseasenews.com.
In vitro studies using human whole blood from healthy donors treated with apabetalone demonstrated a significant downregulation of proinflammatory, pro-atherosclerotic, and pro-thrombotic pathways nih.gov. Apabetalone has been shown to suppress pro-inflammatory hyper-activation of monocytes, particularly in monocytes from patients with cardiovascular disease and type 2 diabetes nih.govnih.gov. These monocytes exhibit a hyper-inflammatory state at baseline and are hyperactive upon IFNγ stimulation nih.govnih.gov. Apabetalone treatment diminishes this pro-inflammatory phenotype nih.govnih.gov.
Analysis of gene expression data predicts that apabetalone inhibits immune cell activation and recruitment resverlogix.comresearchgate.net. This is consistent with its observed effects on reducing monocyte adhesion to endothelial cells resverlogix.comnih.gov.
Other Investigated Biological Pathways
Beyond its effects on endothelial function and inflammation, apabetalone has been investigated for its impact on other biological pathways relevant to disease.
Effects on Reverse Cholesterol Transport (RCT)
Apabetalone has been shown to stimulate ApoA-I gene expression and protein production wikipedia.orgnih.govmedkoo.comxcessbio.com. ApoA-I is the main protein component of high-density lipoprotein (HDL), which plays a crucial role in reverse cholesterol transport (RCT) wikipedia.orgnih.govmedkoo.comnih.gov. RCT is a pathway by which cholesterol is transported from peripheral tissues, such as atherosclerotic plaques in arteries, to the liver for excretion wikipedia.orgmedkoo.comnih.gov. This process is thought to help stabilize plaques wikipedia.org.
Clinical trials have shown that apabetalone increases ApoA-I and HDL levels wikipedia.orgnih.gov. Furthermore, serum from individuals taking apabetalone demonstrated increased cholesterol efflux capacity, indicating that the HDL generated in response to apabetalone is functional in RCT wikipedia.org. Preclinical studies in hyperlipidemic ApoE deficient mice showed that apabetalone treatment improved lipid profiles, including upregulating HDL levels nih.gov.
| Study | Species | Key Finding on RCT Pathway |
| In vitro | Human hepatocytes | Increases ApoA-I production medkoo.comxcessbio.com |
| In vivo | Monkeys | Increases serum ApoA-I and HDL-C medkoo.comxcessbio.comalzdiscovery.org |
| In vivo | Mice | Upregulates HDL levels, improves lipid profiles nih.govalzdiscovery.org |
| Clinical | Humans | Increases ApoA-I and HDL, enhances cholesterol efflux wikipedia.org |
Table 2: Summary of Apabetalone's Effects on Components of the Reverse Cholesterol Transport Pathway
Modulation of the Complement Pathway
The complement pathway is a part of the innate immune system and has been implicated in the pathogenesis of cardiovascular disease tctmd.comnih.gov. Research indicates that apabetalone can modulate this pathway.
Microarray analysis of primary human hepatocytes exposed to apabetalone showed decreased expression in 19 out of 26 genes encoding components in the complement pathway tctmd.com. Further support for these findings was obtained by measuring specific proteins within the complement cascade using plasma from patients in clinical trials, which showed significant decreases in complement components, such as complement factor 3 tctmd.com.
Transcriptomics and proteomics studies have shown that complement is one of the top pathways downregulated by apabetalone in primary human hepatocytes and in plasma from cardiovascular disease patients nih.govresearchgate.net. Apabetalone reduces both basal and cytokine-driven expression of complement factors in primary human hepatocytes and in chimeric mice with humanized livers nih.gov. Plasma proteomics of cardiovascular disease patients treated with apabetalone showed a decrease in complement proteins and regulators, including complement activators SAP and CRP nih.gov. Circulating activated fragments C5a, C3b, and C5b-C6 were also reduced, indicating decreased activity of complement in patients nih.gov.
Mechanisms Related to SARS-CoV-2 Infection (e.g., ACE2 expression, spike protein binding)
Given its anti-inflammatory properties and mechanism of action, apabetalone has also been investigated for potential mechanisms related to SARS-CoV-2 infection. Human angiotensin-converting enzyme 2 (ACE2) is a key receptor for SARS-CoV-2 entry into host cells via binding of the viral spike protein nih.govresverlogix.comnih.gov.
Studies have examined apabetalone's ability to modulate ACE2 expression and interfere with SARS-CoV-2 spike protein binding. Apabetalone dose-dependently reduced cell surface ACE2 protein levels on human lung epithelial cells (Calu-3) and monkey kidney epithelial cells (Vero E6) nih.gov. This reduction in ACE2 protein was in line with a downregulation of ACE2 gene expression nih.gov.
Following apabetalone treatment, the binding of SARS-CoV-2 spike protein to the surface of Calu-3 or Vero E6 cells was diminished nih.gov. A reduction in ACE2 mRNA levels was also observed in extrapulmonary cells, including primary human kidney tubular epithelial cells and primary human hepatocytes nih.gov.
| Cell Type | Apabetalone Effect on Cell Surface ACE2 Protein | Apabetalone Effect on ACE2 Gene Expression | Apabetalone Effect on SARS-CoV-2 Spike Protein Binding |
| Human Lung Epithelial (Calu-3) | Reduced by up to 80% (72h) | >90% reduction in mRNA | Diminished by 75% |
| Monkey Kidney Epithelial (Vero E6) | Reduced by 45% (48h) | Downregulation | Diminished by 54% |
| Primary Human Kidney Tubular Epithelial | Not Assessed | Reduced by 50% in mRNA | Not Assessed |
| Primary Human Hepatocytes | Not Assessed | Reduced by up to 90% in mRNA | Not Assessed |
Table 3: Impact of Apabetalone on ACE2 Expression and SARS-CoV-2 Spike Protein Binding in In Vitro Cell Systems nih.gov
These findings suggest that apabetalone may mitigate SARS-CoV-2 replication and transmission in multiple organs by suppressing ACE2 transcription, thereby reducing viral entry nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Apabetalone | 135564749 |
| RVX 208 | 135564749 |
| RVX-208 | 135564749 |
| RVX000222 | 135564749 |
| TNFα | 5995 |
| LPS | 144887 |
| IL-1β | 54206764 |
| VCAM-1 | 6350 |
| SELE | 6340 |
| MCP-1 (CCL2) | 6351 |
| IL-8 (CXCL8) | 6362 |
| RELA (NF-κB p65) | 9403 |
| IFNγ | 3448 |
| ApoA-I | 399 |
| HDL | N/A |
| ACE2 | 59272 |
| SARS-CoV-2 Spike Protein | N/A |
| C3 | 718 |
| C5a | 16132317 |
| C3b | 16132318 |
| C5b-C6 | N/A |
| SAP (PTX1) | 5741 |
| CRP | 1055 |
Note: PubChem CIDs are provided where available for specific compounds mentioned in the text. nih.govnih.govcenmed.comApabetalone, also known by its development codes RVX 208, RVX-208, and RVX000222, is an orally available small molecule developed by Resverlogix Corp. wikipedia.orgnih.gov. It is a first-in-class selective inhibitor of bromodomain and extra-terminal (BET) proteins, specifically targeting the second bromodomain (BD2) of BRD4 wikipedia.orgresverlogix.compatsnap.comresverlogix.comecrjournal.com. BET proteins are epigenetic readers that influence gene transcription by binding to acetylated lysines on histones and recruiting transcription factors wikipedia.orgpatsnap.comnih.gov. By selectively binding to BRD4's BD2, apabetalone modulates the expression of genes involved in various biological processes, including inflammation, lipid metabolism, and vascular function wikipedia.orgpatsnap.comresverlogix.comnih.gov. This epigenetic regulatory mechanism is thought to contribute to its potential therapeutic effects in chronic diseases resverlogix.comnih.gov.
Apabetalone's mechanism of action as a selective BET inhibitor allows it to influence multiple cellular and biochemical pathways relevant to various disease states, particularly those involving inflammation and lipid metabolism wikipedia.orgpatsnap.comresverlogix.comnih.gov. By targeting BRD4, apabetalone affects gene transcription, thereby modulating the production of proteins that play roles in disease pathogenesis wikipedia.orgresverlogix.comnih.gov.
Attenuation of Endothelial Cell Activation and Monocyte Adhesion
Endothelial cell activation and subsequent monocyte adhesion to the endothelium are critical early steps in the development of atherosclerosis and other inflammatory vascular diseases resverlogix.comnih.govresearchgate.net. Research indicates that apabetalone can attenuate these processes. In vitro studies have demonstrated that apabetalone prevents the induction of key factors that drive endothelial activation, monocyte recruitment, adhesion, and plaque destabilization when stimulated by inflammatory signals like TNFα, LPS, or IL-1β nih.govnih.govresearchgate.net. Apabetalone has been shown to reduce the expression of endothelial adhesion molecules such as VCAM-1 and SELE, which are crucial for monocyte attachment resverlogix.com.
Data from in vitro experiments using human aortic endothelial cells (HAECs) and THP-1 monocytes illustrate this effect. TNFα stimulation increases THP-1 monocyte adhesion to HAECs, and apabetalone treatment significantly reduces this adhesion under flow conditions resverlogix.comresverlogix.com. This functional outcome is linked to apabetalone's ability to reduce the expression of key endothelial adhesion genes resverlogix.com.
| Gene | Effect of TNFα Stimulation | Effect of Apabetalone Treatment (vs. TNFα) | p-value |
| VCAM-1 | Increased | Reduced by 50% | 0.0001 |
| SELE | Increased | Reduced by 37% | 9 x 10-5 |
| MCP-1 | Increased | Reduced by 75% | 0.0002 |
| IL-8 | Increased | Reduced by 24% | 2 x 10-5 |
Table 1: Impact of Apabetalone on Endothelial Adhesion and Recruitment Genes in TNFα-Stimulated HAECs resverlogix.com
Furthermore, apabetalone has been shown to suppress the transcription of critical drivers of pro-inflammatory signaling (RELA) and immune cell recruitment (MCP-1) in endothelial cells researchgate.net. This inhibition of BET-dependent transcription leads to downregulated gene expression of inflammation and adhesion mediators, ultimately reducing the adhesion of monocytes to endothelial cells nih.govnih.gov. Studies involving human umbilical vein endothelial cells (HUVECs) also support that apabetalone inhibits pro-atherogenic pathways and regulators induced by TNFα, including those related to cytokine and chemokine signaling, immune and inflammatory responses, and Toll-Like Receptor (TLR) signaling researchgate.netresearchgate.net.
Regulation of Cytokine and Chemokine Signaling Networks
Apabetalone's impact extends to the regulation of cytokine and chemokine signaling networks, which are central to inflammatory processes nih.govresearchgate.net. By inhibiting BET proteins, apabetalone can downregulate the expression of various pro-inflammatory cytokines and chemokines nih.gov.
In high-fat diet fed mice, apabetalone treatment significantly reduced the expression of pro-inflammatory cytokines and chemokines in the aorta nih.gov. Bioinformatics analysis suggested that apabetalone selectively targeted tumor necrosis factor (TNFα) signaling in these mice nih.gov. In primary human endothelial cells, apabetalone was able to reduce a panel of pro-inflammatory transcripts induced by TNFα nih.gov.
Plasma proteomic analysis from patients with cardiovascular disease treated with apabetalone has also demonstrated inhibitory effects on TNFα signaling and acute phase response researchgate.netresverlogix.com. Ex vivo treatment of monocytes from patients with cardiovascular disease and type 2 diabetes with apabetalone countered cytokine secretion, including GROα, IL-8, IL-1β, and TNFα nih.govnih.gov. Apabetalone abolished pro-inflammatory hyper-activation by reducing TLR and cytokine gene signatures more robustly in DM2 + CVD versus control monocytes nih.govnih.gov.
Impact on Immune Cell Activation and Inflammatory Processes
Apabetalone influences immune cell activation and broader inflammatory processes through its epigenetic regulatory effects nih.govnih.govfabrydiseasenews.com. BET proteins are involved in activating genes related to the immune system and inflammation fabrydiseasenews.com. By inhibiting BETs, apabetalone can reduce the expression of inflammatory markers in various disease models fabrydiseasenews.com.
In vitro studies using human whole blood from healthy donors treated with apabetalone demonstrated a significant downregulation of proinflammatory, pro-atherosclerotic, and pro-thrombotic pathways nih.gov. Apabetalone has been shown to suppress pro-inflammatory hyper-activation of monocytes, particularly in monocytes from patients with cardiovascular disease and type 2 diabetes nih.govnih.gov. These monocytes exhibit a hyper-inflammatory state at baseline and are hyperactive upon IFNγ stimulation nih.govnih.gov. Apabetalone treatment diminishes this pro-inflammatory phenotype nih.govnih.gov.
Analysis of gene expression data predicts that apabetalone inhibits immune cell activation and recruitment resverlogix.comresearchgate.net. This is consistent with its observed effects on reducing monocyte adhesion to endothelial cells resverlogix.comnih.gov.
Other Investigated Biological Pathways
Beyond its effects on endothelial function and inflammation, apabetalone has been investigated for its impact on other biological pathways relevant to disease.
Effects on Reverse Cholesterol Transport (RCT)
Apabetalone has been shown to stimulate ApoA-I gene expression and protein production wikipedia.orgnih.govmedkoo.comxcessbio.com. ApoA-I is the main protein component of high-density lipoprotein (HDL), which plays a crucial role in reverse cholesterol transport (RCT) wikipedia.orgnih.govmedkoo.comnih.gov. RCT is a pathway by which cholesterol is transported from peripheral tissues, such as atherosclerotic plaques in arteries, to the liver for excretion wikipedia.orgmedkoo.comnih.gov. This process is thought to help stabilize plaques wikipedia.org.
Clinical trials have shown that apabetalone increases ApoA-I and HDL levels wikipedia.orgnih.gov. Furthermore, serum from individuals taking apabetalone demonstrated increased cholesterol efflux capacity, indicating that the HDL generated in response to apabetalone is functional in RCT wikipedia.org. Preclinical studies in hyperlipidemic ApoE deficient mice showed that apabetalone treatment improved lipid profiles, including upregulating HDL levels nih.gov.
| Study | Species | Key Finding on RCT Pathway |
| In vitro | Human hepatocytes | Increases ApoA-I production medkoo.comxcessbio.com |
| In vivo | Monkeys | Increases serum ApoA-I and HDL-C medkoo.comxcessbio.comalzdiscovery.org |
| In vivo | Mice | Upregulates HDL levels, improves lipid profiles nih.govalzdiscovery.org |
| Clinical | Humans | Increases ApoA-I and HDL, enhances cholesterol efflux wikipedia.org |
Table 2: Summary of Apabetalone's Effects on Components of the Reverse Cholesterol Transport Pathway
Modulation of the Complement Pathway
The complement pathway is a part of the innate immune system and has been implicated in the pathogenesis of cardiovascular disease tctmd.comnih.gov. Research indicates that apabetalone can modulate this pathway.
Microarray analysis of primary human hepatocytes exposed to apabetalone showed decreased expression in 19 out of 26 genes encoding components in the complement pathway tctmd.com. Further support for these findings was obtained by measuring specific proteins within the complement cascade using plasma from patients in clinical trials, which showed significant decreases in complement components, such as complement factor 3 tctmd.com.
Transcriptomics and proteomics studies have shown that complement is one of the top pathways downregulated by apabetalone in primary human hepatocytes and in plasma from cardiovascular disease patients nih.govresearchgate.net. Apabetalone reduces both basal and cytokine-driven expression of complement factors in primary human hepatocytes and in chimeric mice with humanized livers nih.gov. Plasma proteomics of cardiovascular disease patients treated with apabetalone showed a decrease in complement proteins and regulators, including complement activators SAP and CRP nih.gov. Circulating activated fragments C5a, C3b, and C5b-C6 were also reduced, indicating decreased activity of complement in patients nih.gov.
Mechanisms Related to SARS-CoV-2 Infection (e.g., ACE2 expression, spike protein binding)
Given its anti-inflammatory properties and mechanism of action, apabetalone has also been investigated for potential mechanisms related to SARS-CoV-2 infection. Human angiotensin-converting enzyme 2 (ACE2) is a key receptor for SARS-CoV-2 entry into host cells via binding of the viral spike protein nih.govresverlogix.comnih.gov.
Studies have examined apabetalone's ability to modulate ACE2 expression and interfere with SARS-CoV-2 spike protein binding. Apabetalone dose-dependently reduced cell surface ACE2 protein levels on human lung epithelial cells (Calu-3) and monkey kidney epithelial cells (Vero E6) nih.gov. This reduction in ACE2 protein was in line with a downregulation of ACE2 gene expression nih.gov.
Following apabetalone treatment, the binding of SARS-CoV-2 spike protein to the surface of Calu-3 or Vero E6 cells was diminished nih.gov. A reduction in ACE2 mRNA levels was also observed in extrapulmonary cells, including primary human kidney tubular epithelial cells and primary human hepatocytes nih.gov.
| Cell Type | Apabetalone Effect on Cell Surface ACE2 Protein | Apabetalone Effect on ACE2 Gene Expression | Apabetalone Effect on SARS-CoV-2 Spike Protein Binding |
| Human Lung Epithelial (Calu-3) | Reduced by up to 80% (72h) | >90% reduction in mRNA | Diminished by 75% |
| Monkey Kidney Epithelial (Vero E6) | Reduced by 45% (48h) | Downregulation | Diminished by 54% |
| Primary Human Kidney Tubular Epithelial | Not Assessed | Reduced by 50% in mRNA | Not Assessed |
| Primary Human Hepatocytes | Not Assessed | Reduced by up to 90% in mRNA | Not Assessed |
Table 3: Impact of Apabetalone on ACE2 Expression and SARS-CoV-2 Spike Protein Binding in In Vitro Cell Systems nih.gov
These findings suggest that apabetalone may mitigate SARS-CoV-2 replication and transmission in multiple organs by suppressing ACE2 transcription, thereby reducing viral entry nih.gov.
Inhibition of DUX4 Gene Expression in Facioscapulohumeral Muscular Dystrophy (FSHD) Models
Facioscapulohumeral muscular dystrophy (FSHD) is a genetic disorder characterized by progressive muscle weakness and atrophy, primarily caused by the aberrant expression of the DUX4 gene in skeletal muscle musculardystrophynews.comfshdsociety.org. The DUX4 protein activates pro-apoptotic transcriptional programs that contribute to muscle degeneration nih.gov. Research has explored the potential of BET inhibitors, including Apabetalone, to suppress DUX4 expression as a therapeutic strategy for FSHD musculardystrophynews.comfshdsociety.orgnih.gov.
Studies using primary human skeletal muscle cells from FSHD type 1 patients have evaluated Apabetalone's ability to counter the deleterious effects of DUX4 nih.gov. These studies confirmed that Apabetalone inhibits the expression of downstream target genes of DUX4 in a dose-dependent manner, effectively reversing hallmarks of FSHD gene expression in differentiated muscle cells nih.govlarvol.com. Compared to other BET inhibitors, such as the pan-BET inhibitor JQ1, Apabetalone demonstrated a similar repression of DUX4 target genes nih.govresverlogix.com. Notably, Apabetalone treatment did not transiently suppress the expression of MYH2, a differentiation marker important for muscle cell maturation, a differential effect observed compared to other BET inhibitors musculardystrophynews.comresverlogix.com. This suggests that Apabetalone may selectively inhibit DUX4 expression without negatively impacting crucial muscle cell differentiation processes musculardystrophynews.comresverlogix.com.
Further research utilizing RNA-sequencing provided a broader view of Apabetalone's impact on the transcriptome of FSHD muscle cells nih.gov. Apabetalone treatment reduced the expression of the majority of DUX4 target genes, indicating a broad repression of DUX4's transcriptional program nih.gov. This was quantified using composite biomarkers for DUX4 and PAX7, which have been correlated with disease severity and progression nih.gov. While Apabetalone significantly inhibited DUX4 activity scores, it did not rescue the PAX7 activity score in these studies nih.gov.
The findings indicate that Apabetalone inhibits DUX4 target gene expression and reverses transcriptional programs contributing to FSHD pathology in in vitro models nih.govlarvol.com.
Data from research on Apabetalone's impact on DUX4 target gene expression in FSHD muscle cells:
| Compound | Target Inhibition | Effect on DUX4 Target Genes | Effect on MYH2 Expression | Effect on Myotube Fusion | Effect on Apoptosis |
| Apabetalone | BD2-selective BET | Inhibits (dose-dependent) | No transient suppression | No effect | No effect |
| JQ1 | Pan-BET | Inhibits | Suppressed (transient) | No effect | Induced |
| Losmapimod | p38 MAPK | Reduced | Not specified | Not specified | Not specified |
Impact on Neurobehavioral Adaptations in Addiction Research Models
Epigenetic pharmacotherapies, including BET inhibitors, have garnered interest as potential treatments for substance use disorder (SUD) due to their capacity to reverse maladaptive transcriptional and behavioral responses induced by drugs of abuse nih.gov. While pan-BET inhibitors have been investigated in animal models of SUD, concerns regarding potential side effects have highlighted the need for more selective strategies nih.gov.
RVX-208 (Apabetalone), a clinically tested BD2-selective BET inhibitor, has been investigated for its effects on neurobehavioral adaptations in addiction research models nih.gov. Studies in mice demonstrated that RVX-208 dose-dependently reduced cocaine conditioned place preference nih.gov. This suggests that Apabetalone can attenuate the learned association between environmental cues and the rewarding effects of cocaine nih.gov.
At the transcriptional level, RVX-208 was shown to attenuate the expression of multiple cocaine-induced genes in the nucleus accumbens nih.gov. This effect was observed in a sex-dependent manner nih.gov. Furthermore, RVX-208 produced a distinct transcriptional response in stimulated primary neurons compared to the pan-BET inhibitor JQ1, while having minimal effect on gene expression in non-stimulated neurons nih.gov.
These findings suggest that targeting domain-specific BET mechanisms with compounds like Apabetalone may represent an effective strategy to reduce cocaine-induced neurobehavioral adaptations nih.gov.
Data from research on Apabetalone's impact on cocaine-induced neurobehavioral adaptations:
| Compound | Target Inhibition | Effect on Cocaine Conditioned Place Preference | Effect on Cocaine-Induced Gene Expression (Nucleus Accumbens) | Transcriptional Profile in Stimulated Neurons |
| RVX-208 | BD2-selective BET | Reduced (dose-dependent) | Attenuated (sex-dependent) | Distinct from JQ1 |
| JQ1 | Pan-BET | Reduced | Not specified in this context | Distinct from RVX-208 |
Preclinical Research Models and in Vivo Mechanistic Studies
In Vitro Cellular Models
In vitro cellular models are crucial tools in preclinical research to investigate the mechanisms of action of compounds like RVX-208 and to evaluate their effects at a cellular level. Various cell lines and primary cell cultures are employed to mimic specific tissues and disease states.
Hepatocyte Cell Lines (e.g., HepG2, Huh7)
Hepatocyte cell lines such as HepG2 and Huh7 are widely used in liver-related research, including studies on metabolism, drug-induced liver injury, and viral infections like Hepatitis B virus (HBV) frontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.net. These cell lines, while derived from hepatocellular carcinoma, can be used to model certain aspects of hepatocyte function, although they may differ phenotypically from primary human hepatocytes frontiersin.orgmdpi.com.
Research has explored the effects of RVX-208 in hepatocyte models, particularly in the context of its known ability to increase ApoA-I expression, as ApoA-I is primarily synthesized in the liver alzdiscovery.orgselleck.co.jpbpsbioscience.comcaymanchem.comcellsignal.com. Studies have shown that RVX-208 can increase ApoA-I and HDL-C in vitro selleck.co.jpbpsbioscience.comcaymanchem.comcellsignal.com. Additionally, in the context of viral studies, apabetalone (B1665587) treatment of primary human hepatocytes (PHH) resulted in a significant reduction in ACE2 mRNA levels, by up to 90% across three different donors nih.gov.
Human Endothelial Cell Models (e.g., HUVEC)
Human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), are frequently used to model the endothelium, which plays a critical role in cardiovascular diseases and inflammation frontiersin.orgmdpi.com. HUVECs are a readily available and widely used model for studying endothelial function and dysfunction frontiersin.orgmdpi.com.
Studies using human umbilical cord-derived vascular endothelial cells (HUVECs) have investigated the impact of BRD4 inhibition by apabetalone on endothelial inflammation and barrier integrity researchgate.net. In an in vitro inflammatory model induced by TNF-α treatment, apabetalone was found to reduce the expression of proinflammatory markers, including SELE, VCAM-I, and IL6 researchgate.net. Furthermore, apabetalone prevented TNF-α-induced hyperpermeability of endothelial tight junctions researchgate.net. The research also identified that TNF-α increased the expression of the heparin-binding growth factor midkine (B1177420) in endothelial cells, and apabetalone treatment reduced midkine expression and normalized endothelial permeability researchgate.net. The selective inhibition of BRD4 with RVX-208 has been shown to restore endothelial cell function in preclinical models related to pulmonary arterial hypertension mdpi.com.
Immune Cell Models (e.g., THP-1 monocytes, primary monocytes, T cells)
Immune cell models, including monocytic cell lines like THP-1 and primary monocytes and T cells, are utilized to study immune responses and the effects of compounds on inflammatory processes nih.govamegroups.org. THP-1 cells are a human leukemia monocytic cell line commonly used to investigate monocyte/macrophage functions and immune modulation nih.govamegroups.org.
Preclinical studies have indicated that apabetalone can inhibit inflammatory processes in immune cells fabrydiseasenews.com. Specifically, in the context of Fabry disease, preclinical studies showed that apabetalone inhibited inflammatory processes in immune cells from patients being treated with enzyme replacement therapy fabrydiseasenews.com. Apabetalone has also been reported to suppress the activation of innate and adaptive immune responses biorxiv.org. In T cells, apabetalone downregulated DPP4 gene expression and reduced CD26 cell surface protein levels in Karpas-299 T cells biorxiv.org.
Lung Epithelial Cell Lines (e.g., Calu-3, Vero E6) for Viral Studies
Lung epithelial cell lines, such as Calu-3 and Vero E6, are important in vitro models for studying respiratory viral infections, including SARS-CoV-2 nih.govnih.govfrontiersin.orgbiorxiv.orgmdpi.com. Calu-3 cells are a human lung adenocarcinoma cell line, while Vero E6 cells are derived from African green monkey kidney epithelial cells and are widely used for viral isolation and propagation nih.govnih.govfrontiersin.orgbiorxiv.org.
Research has investigated the potential of apabetalone to reduce SARS-CoV-2 infection using these cell lines nih.govbiorxiv.org. Studies in human lung epithelial Calu-3 cells and monkey kidney epithelial Vero E6 cells demonstrated that apabetalone dose-dependently reduced cell surface ACE2 protein levels nih.gov. In Calu-3 cells, a significant reduction of up to 80% was observed after 72 hours of treatment, while in Vero E6 cells, a 45% reduction was seen after 48 hours nih.gov. This reduction in ACE2 protein aligned with a substantial downregulation of ACE2 gene expression, exceeding 90% reduction in mRNA levels nih.gov. Consequently, apabetalone treatment diminished the binding of SARS-CoV-2 spike protein to the surface of Calu-3 cells by 75% and to Vero E6 cells by 54% nih.gov. These findings suggest that apabetalone may attenuate viral entry by suppressing ACE2 transcription in lung and other extrapulmonary cells nih.gov.
| Cell Line | Treatment Duration | Reduction in Cell Surface ACE2 Protein | Reduction in ACE2 mRNA | Reduction in SARS-CoV-2 Spike Protein Binding |
| Calu-3 | 72 hours | Up to 80% | >90% | 75% |
| Vero E6 | 48 hours | 45% | >90% | 54% |
Furthermore, in Calu-3 cells, apabetalone treatment also resulted in dose-dependent downregulation of DPP4 mRNA and a reduction in cell surface CD26 biorxiv.org.
Muscular Dystrophy Cell Models (e.g., FSHD myoblasts/myotubes)
Cell models derived from patients with muscular dystrophy, such as myoblasts and myotubes from individuals with Facioscapulohumeral muscular dystrophy (FSHD), are used to study the cellular pathology of these conditions nih.govmdpi.comnih.govresearchgate.net. FSHD is linked to the aberrant expression of the DUX4 gene in skeletal muscle, which is normally silenced in somatic tissues nih.govmdpi.comresearchgate.net.
Studies using differentiated primary myotubes from FSHD patients have investigated the effects of apabetalone nih.gov. Apabetalone treatment was found to reduce the expression of the majority of DUX4 target genes, suggesting a broad repression of DUX4 transcriptional activity nih.gov. This finding aligns with observations in immortalized myoblasts derived from an FSHD patient, where apabetalone inhibited ZSCAN4, a DUX4 target gene nih.gov. These results indicate that apabetalone opposes DUX4 target gene expression in FSHD muscle cells nih.gov.
Primary Neuronal Cultures
Primary neuronal cultures, typically derived from rodent or human nervous tissue, are valuable models for studying neuronal function, development, pathology, and neurotoxicity uni-tuebingen.dethermofisher.comllnl.govintegrmed.org. These cultures allow for the investigation of neuronal networks and the effects of compounds on neuronal health and activity thermofisher.comllnl.gov.
Advanced Research Methodologies and Techniques Utilized in Rvx 208 D4 Apabetalone Studies
Structural Biology and Biophysical Characterization
Structural biology and biophysical techniques are fundamental to understanding how Apabetalone (B1665587) interacts with BET proteins at a molecular level. These methods provide detailed information about the binding site, affinity, and selectivity of the compound.
Co-Crystal Structures for Ligand-Protein Interactions
Co-crystal structures are invaluable for visualizing the precise binding mode of a ligand within its protein target. X-ray crystallography has been utilized to determine the co-crystal structure of RVX-208 (the non-deuterated form of Apabetalone) bound to the first bromodomain (BD1) of human BRD4. rcsb.org A 1.24 Å resolution crystal structure of RVX-208 bound to BRD4[BD1] has been obtained, illustrating the disposition of the compound within the hydrophobic pocket. researchgate.net Although Apabetalone is known to preferentially bind to BD2, co-crystal structures of RVX-208 bound to the BD2 of BRD2 have also been determined at 1.08 Å resolution. researchgate.net These structures show a very similar binding configuration to that observed with BRD4[BD1]. researchgate.net These structural studies reveal key interactions between RVX-208 and residues in the bromodomain binding pocket, such as water-mediated interactions with tyrosine and glutamine residues, and hydrophobic contacts with conserved amino acids. researchgate.net While a co-crystal structure of RVX-208 complexed with the BRD4 BD2 protein was not available in one instance, a modeled structure was used to understand their interactions. nih.gov
Binding Assays (e.g., Fluorescence Resonance Energy Transfer, AlphaScreen)
Biophysical binding assays are crucial for quantifying the affinity and selectivity of Apabetalone for different BET bromodomains. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen have been widely used. guidetopharmacology.orgguidetopharmacology.orgrevvity.com
TR-FRET assays have been employed to evaluate the binding of Apabetalone to the BD2 domains of BRD4, BRD2, and BRD3. guidetopharmacology.orgguidetopharmacology.org These assays have demonstrated that Apabetalone binds to the BD2 domain of BRD4 with a pIC50 of 7.4 (IC50 4x10⁻⁸ M). guidetopharmacology.org Binding affinities for the BD2 domains of BRD2 and BRD3 were measured with pIC50 values of 7.1 (IC50 9x10⁻⁸ M) and 6.6 (IC50 2.8x10⁻⁷ M), respectively, using TR-FRET. guidetopharmacology.orgguidetopharmacology.org
AlphaScreen assays have also been utilized to assess the binding of Apabetalone to BET bromodomains, including both BD1 and BD2 of BRD3. guidetopharmacology.orgguidetopharmacology.org Data from AlphaScreen assays show a pIC50 of 5.3 (IC50 4.9x10⁻⁶ M) for the BD2 domain of BRD3 and a pIC50 of 4.1 (IC50 8.7x10⁻⁵ M) for the BD1 domain of BRD3, indicating a preference for BD2. guidetopharmacology.orgguidetopharmacology.org
These binding assays collectively demonstrate Apabetalone's selective binding profile, showing a clear preference for the BD2 domains of BET proteins over the BD1 domains. selleckchem.comnih.govinvivochem.com This selectivity is a key characteristic that differentiates Apabetalone from pan-BET inhibitors. nih.govbiorxiv.org
An interactive data table summarizing binding assay data for Apabetalone:
| Target Protein | Bromodomain | Assay Type | Parameter | Value | Concentration | Reference |
| BRD4 | BD2 | TR-FRET | pIC50 | 7.4 | 40 nM | guidetopharmacology.org |
| BRD2 | BD2 | TR-FRET | pIC50 | 7.1 | 90 nM | guidetopharmacology.orgguidetopharmacology.org |
| BRD3 | BD2 | TR-FRET | pIC50 | 6.6 | 280 nM | guidetopharmacology.orgguidetopharmacology.org |
| BRD3 | BD2 | AlphaScreen | pIC50 | 5.3 | 4.9 µM | guidetopharmacology.orgguidetopharmacology.org |
| BRD3 | BD1 | AlphaScreen | pIC50 | 4.1 | 87 µM | guidetopharmacology.orgguidetopharmacology.org |
Transcriptomic and Epigenetic Analysis
Transcriptomic and epigenetic analyses are essential for understanding how Apabetalone's interaction with BET proteins translates into changes in gene expression and chromatin modifications.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Quantitative Real-Time PCR (qRT-PCR) is a sensitive method used to measure the mRNA expression levels of specific genes. This technique has been widely applied in Apabetalone studies to validate changes in gene expression observed in broader transcriptomic analyses or to investigate the expression of target genes of interest.
qRT-PCR has been used to measure the expression of genes related to angiogenesis, inflammation, and other pathways affected by Apabetalone. For example, in studies investigating Apabetalone's effect on diabetes-induced impairment of angiogenic response, qRT-PCR was used to profile the expression of angiogenesis genes. ahajournals.orgnih.gov These studies showed that Apabetalone prevents high glucose-induced upregulation of the anti-angiogenic molecule thrombospondin (THBS1). ahajournals.orgnih.gov
In studies on heart failure with preserved ejection fraction (HFpEF), qRT-PCR arrays were used for unbiased gene expression profiling in left ventricular myocardial specimens and cultured cardiomyocytes. oup.comahajournals.org This revealed a deregulation of inflammatory genes, such as IL-6, TNF-alpha, and IL-1beta, which were suppressed by Apabetalone treatment. oup.comahajournals.org
qRT-PCR has also been used to confirm the downregulation of acute phase response (APR) genes in primary human hepatocytes treated with RVX-208, including CRP, ceruloplasmin (CP), serum amyloid P (SAP), and others. ahajournals.org Apabetalone decreased IL-6-induced expression of CP, SAP, and A2M, with a notable 75% reduction in CRP expression. ahajournals.org
Furthermore, qRT-PCR has been employed to assess the impact of Apabetalone on DUX4 target gene expression in primary human skeletal muscle cells from patients with facioscapulohumeral dystrophy (FSHD). researchgate.netresearchgate.netnih.gov These studies demonstrated that Apabetalone inhibited the expression of DUX4 downstream markers like ZSCAN4 and MBD3L2. researchgate.netresearchgate.netnih.gov
Studies on the effect of Apabetalone on alkaline phosphatase (ALP) expression also utilized qRT-PCR, showing that Apabetalone downregulated the expression of the TNALP gene (ALPL) in liver cells and other vascular cells. resverlogix.com
Microarray and RNA Sequencing for Global Gene Expression Profiling
Microarray and RNA sequencing (RNA-Seq) are powerful techniques for obtaining a global snapshot of gene expression changes in response to a treatment or condition. These methods allow for the identification of entire transcriptional programs affected by Apabetalone.
Microarray analysis has been used to study gene expression changes in human whole blood and primary human hepatocytes treated with RVX-208. bohrium.com Pathway analysis of gene microarrays in primary human hepatocytes showed a downregulation of the acute phase response (APR) pathway by Apabetalone. ahajournals.org This global profiling approach helped identify broad categories of genes affected by the compound.
RNA sequencing has also been applied to evaluate the impact of Apabetalone on the transcriptome. In studies using primary human skeletal muscle cells from FSHD patients, RNA-Seq and bioinformatic analysis were used to detect treatment-associated impacts on the transcriptome. researchgate.netnih.gov This analysis revealed that Apabetalone inhibited the expression of DUX4 downstream markers and reversed hallmarks of FSHD gene expression. researchgate.netnih.gov RNA-Seq provides a comprehensive view of transcriptional changes, allowing for the identification of novel targets and pathways influenced by Apabetalone.
Chromatin Immunoprecipitation (ChIP) and ChIP-seq for Histone Modifications and Protein Occupancy
Chromatin Immunoprecipitation (ChIP) and its high-throughput sequencing counterpart, ChIP-seq, are essential techniques for investigating protein-DNA interactions and mapping epigenetic modifications across the genome. These methods are crucial for understanding how Apabetalone, as a BET inhibitor, affects the binding of BET proteins to chromatin and influences histone acetylation marks. news-medical.netencodeproject.org
ChIP assays have been used to demonstrate that Apabetalone prevents BRD4 interactions with chromatin. ahajournals.orgnih.gov Specifically, ChIP assays in high glucose-treated human aortic endothelial cells (HAECs) showed enrichment of both BRD4 and the active regulatory mark H3K27ac on the promoter of the THBS1 gene. ahajournals.orgnih.gov Treatment with Apabetalone prevented this chromatin accessibility and reduced THBS1 transcription. ahajournals.orgnih.gov
ChIP assays have also shown BRD4 occupancy on the promoter of several inflammatory genes, including IL6, in studies related to HFpEF. oup.comahajournals.org Apabetalone treatment suppressed the expression of these inflammatory genes, with a pronounced effect on IL6 expression, correlating with reduced BRD4 occupancy. oup.comahajournals.org
ChIP-seq provides a genome-wide view of protein occupancy or histone modifications. ChIP-seq data has demonstrated that RVX-208 effectively blocked BRD4 occupancy on its target promoters. acs.org Furthermore, ChIP-qPCR assays confirmed that RVX-208 treatment resulted in a significant decrease in H3K27ac and H4K8ac signals at their target loci. acs.org These findings support the epigenetic mechanism of action of Apabetalone, where it displaces BET proteins from chromatin, leading to altered gene expression. rcsb.org
The combination of ChIP and ChIP-seq allows researchers to not only confirm the binding of BET proteins to specific gene regulatory regions but also to map these interactions on a genome-wide scale and assess the impact of Apabetalone on relevant histone modifications, providing a deeper understanding of its epigenetic effects.
Small Interfering RNA (siRNA) Experiments for Target Validation
Small interfering RNA (siRNA) experiments have been instrumental in validating the specific molecular targets through which Apabetalone exerts its effects, particularly concerning the induction of apolipoprotein A-I (ApoA-I). Apabetalone is known to increase ApoA-I production by acting as an inhibitor of Bromodomain and Extra Terminal Domain (BET) proteins, specifically binding to the second bromodomain (BD2) of BRD4. wikipedia.orgplos.orgnih.govpnas.org
To confirm the role of specific BET family members in mediating Apabetalone's effect on ApoA-I expression, siRNA experiments have been conducted in relevant cell lines, such as human liver cells (e.g., Huh7 cells). These experiments involve introducing siRNAs designed to silence the expression of individual BET proteins, including BRD2, BRD3, and BRD4. By reducing the levels of specific BET proteins, researchers can assess the impact on ApoA-I mRNA levels.
Studies have shown that siRNAs directed against BRD4 led to an increase in ApoA-I mRNA levels in Huh7 cells. plos.org Conversely, siRNAs targeting BRD2 or BRD3 did not result in a similar increase in ApoA-I mRNA. plos.org These findings strongly suggest that the induction of ApoA-I mRNA by Apabetalone is primarily mediated through its interaction with and modulation of BRD4 activity. plos.org This siRNA-based target validation provides crucial evidence supporting BRD4 as a key downstream target for Apabetalone's effect on ApoA-I production.
Cellular and Functional Assays
Cellular and functional assays are critical for evaluating the biological consequences of Apabetalone treatment at the cellular level, moving beyond transcriptional changes to assess functional outcomes relevant to its therapeutic indications.
Cell-Based Cholesterol Efflux Assays
A key functional consequence of increased ApoA-I and HDL is enhanced reverse cholesterol transport (RCT), a process by which excess cholesterol is removed from peripheral cells, including macrophages in atherosclerotic plaques, and transported to the liver for excretion. Cell-based cholesterol efflux assays are used to directly measure the capacity of serum or isolated HDL particles to accept cholesterol from lipid-laden cells.
In studies involving Apabetalone, serum from individuals treated with the compound has been shown to have increased cholesterol efflux capacity. wikipedia.org This indicates that the increased ApoA-I and HDL levels induced by Apabetalone are functionally active and capable of promoting cholesterol removal from cells. Pre-clinical studies in monkeys have also demonstrated that ApoA-I induction with RVX-208 leads to enhanced systemic capacity to promote cholesterol efflux. plos.org
These assays typically involve labeling cells (such as macrophages) with a radioactive or fluorescent cholesterol tracer. The labeled cells are then incubated with the serum or HDL particles being tested. The amount of labeled cholesterol released into the supernatant is quantified, providing a measure of cholesterol efflux capacity. Increased cholesterol efflux observed in these assays correlates with the potential of Apabetalone to promote the removal of cholesterol from arterial walls, a process central to reducing atherosclerosis.
Cell Adhesion and Migration Assays
Atherosclerosis is characterized by chronic inflammation and the recruitment and accumulation of immune cells, such as monocytes and macrophages, in the arterial wall. Cell adhesion and migration are fundamental processes involved in these inflammatory responses. Apabetalone has been reported to reduce inflammation in pre-clinical models and impact key biological processes that contribute to cardiovascular disease, including inflammation. wikipedia.orgnih.gov
Cell adhesion assays are used to measure the ability of cells (e.g., monocytes or endothelial cells) to adhere to each other or to extracellular matrix components. These assays can involve plating cells on surfaces coated with adhesion molecules or co-culturing different cell types and quantifying the number of adherent cells under various conditions, including in the presence of Apabetalone or inflammatory stimuli.
Cell migration assays assess the ability of cells to move in response to chemical signals (chemotaxis) or other cues. Techniques such as Boyden chambers or wound healing assays are commonly employed. In a Boyden chamber assay, cells are placed in an insert with a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is then quantified. Wound healing assays involve creating a gap in a confluent cell monolayer and measuring the rate at which cells migrate to close the gap.
Given Apabetalone's reported effects on inflammation and molecules like ICAM-1 (intercellular adhesion molecule 1), which is involved in cell adhesion nih.gov, these assays are valuable for investigating how Apabetalone modulates the adhesive and migratory behavior of cells relevant to atherosclerosis and inflammation. While specific quantitative data from such assays were not detailed in the provided snippets, the known anti-inflammatory effects and impact on adhesion molecules suggest that Apabetalone's influence on these cellular functions is a subject of investigation using these methodologies.
Flow Cytometry for Cell Surface Marker Expression
Flow cytometry is a powerful technique used to analyze the expression of cell surface markers on individual cells within a population. This method is particularly useful for identifying and quantifying different cell types and assessing changes in the levels of specific proteins expressed on the cell surface in response to treatments like Apabetalone.
In the context of cardiovascular disease and inflammation, flow cytometry can be used to examine the expression of markers on endothelial cells, monocytes, and other immune cells that play a role in the disease process. For example, the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) nih.gov, chemokine receptors, or markers associated with activation or differentiation states can be assessed.
Cells are typically stained with fluorescently labeled antibodies specific to the surface markers of interest. As the cells pass through a laser beam in the flow cytometer, the scattered light and fluorescence signals are detected and analyzed. This allows for the quantification of the percentage of cells expressing a particular marker and the intensity of marker expression.
Given Apabetalone's impact on inflammatory pathways and molecules like ICAM-1 nih.gov, flow cytometry would be a suitable method to investigate how Apabetalone treatment affects the surface expression of these and other relevant markers on cells involved in the inflammatory and atherosclerotic processes. This provides insights into how Apabetalone might modulate cellular interactions and immune responses.
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches are essential for analyzing large datasets generated from high-throughput experiments and for integrating information to understand the complex biological networks and pathways affected by Apabetalone.
Ingenuity Pathway Analysis (IPA) for Biological Network Analysis
Ingenuity Pathway Analysis (IPA) is a widely used bioinformatics tool for analyzing and interpreting data from gene expression studies, such as microarray or RNA sequencing experiments. IPA helps researchers identify the biological networks, canonical pathways, and upstream regulators that are most significantly affected by a given treatment, such as Apabetalone.
By uploading gene expression data (e.g., lists of differentially expressed genes) into IPA, the software can map these genes onto known biological networks and pathways based on extensive curated databases of molecular interactions and functional annotations. IPA then uses statistical algorithms to identify pathways and networks that are significantly enriched with the input genes.
Gene Set Enrichment Analysis (GSEA)
Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. github.iogsea-msigdb.org This approach is valuable because changes at the pathway level can be statistically significant and contribute to phenotypic differences even if the changes in individual gene expression levels are small. github.io In the context of Apabetalone research, GSEA has been applied to analyze gene expression data from various experimental models and clinical samples to identify biological pathways and gene sets that are significantly enriched or depleted following treatment.
Studies have utilized GSEA to analyze gene expression data from human endothelial cells and human whole blood treated with Apabetalone. resverlogix.comresearchgate.netbohrium.com This analysis has predicted that Apabetalone inhibits pro-atherogenic pathways and gene sets induced by inflammatory stimuli such as TNFα. resverlogix.comresearchgate.net These predicted inhibited pathways include cytokine and chemokine signaling, immune and inflammatory responses, Toll-Like Receptor (TLR) signaling, and TNFα signaling. resverlogix.comresearchgate.net
Data from GSEA of human umbilical vein endothelial cell (HUVEC) gene expression, for example, predicted that Apabetalone would inhibit pathways and gene sets associated with pro-atherogenic processes. researchgate.net Similarly, analysis of human aortic gene expression in a diet-induced obesity mouse model treated with Apabetalone also utilized bioinformatics pathway analysis, a related approach to GSEA, and found that Apabetalone treatment reduced the upregulation of genes involved in inflammation, innate immunity, cytoskeleton, and complement pathways that were induced by a high-fat diet. nih.gov
Gene Ontology (GO) Analysis
Gene Ontology (GO) analysis is a widely used bioinformatics method to classify genes based on their associated biological processes, cellular components, and molecular functions. By applying GO analysis to the list of genes that are differentially expressed or identified as significant in studies, researchers can gain a functional understanding of the biological roles of these genes and the pathways they are involved in.
In Apabetalone research, GO analysis has been employed alongside GSEA and other bioinformatics tools to interpret the functional consequences of the observed gene expression changes. resverlogix.comresearchgate.net GO analysis of human endothelial cell gene expression data has predicted that Apabetalone treatment inhibits biological functions related to immune cell activation and recruitment. resverlogix.comresearchgate.net
The combined application of GSEA and GO analysis provides a comprehensive view of the molecular mechanisms influenced by Apabetalone. For instance, while GSEA identifies enriched pathways like cytokine signaling or TLR signaling, GO analysis can further categorize the genes within these pathways based on their specific functions (e.g., involvement in inflammatory response, cell adhesion, or immune cell migration). This integrated approach helps in building a detailed picture of how Apabetalone, through its epigenetic targeting of BET proteins, modulates complex biological processes relevant to cardiovascular disease and inflammation.
Detailed research findings from studies employing GSEA and GO analysis highlight Apabetalone's predicted impact on key inflammatory and pro-atherogenic pathways. These analyses support the understanding that Apabetalone may contribute to reduced incidence of major adverse cardiac events (MACE) by mitigating vascular inflammation and other related processes. resverlogix.comresearchgate.net
Table 1: Predicted Inhibition of Pro-Atherogenic Pathways and Functions by Apabetalone Based on GSEA and GO Analysis
| Analysis Method | Biological Pathway/Function Predicted to be Inhibited | Source |
| GSEA | Cytokine and chemokine signaling | resverlogix.comresearchgate.net |
| GSEA | Immune and inflammatory response | researchgate.net |
| GSEA | Toll-Like Receptor (TLR) signaling | resverlogix.comresearchgate.net |
| GSEA | TNFα signaling | resverlogix.comresearchgate.net |
| GO Analysis | Immune cell activation and recruitment | resverlogix.comresearchgate.net |
| Bioinformatics Pathway Analysis | Inflammation, innate immunity, cytoskeleton, complement pathways (in HFD-induced mice) | nih.gov |
Chemical Biology and Compound Development Research
Structure-Activity Relationship (SAR) Studies for Optimized Bromodomain Inhibition
Structure-Activity Relationship (SAR) studies for RVX-208 have focused on understanding how modifications to its chemical structure influence its binding affinity and selectivity for BET bromodomains, particularly BRD4. RVX-208 is characterized by its selective binding to the second bromodomain (BD2) of BET proteins over the first bromodomain (BD1). wikipedia.orgnih.govapexbt.combpsbioscience.comresearchgate.netmedchemexpress.comcellsignal.com This BD2 selectivity differentiates it from pan-BET inhibitors like JQ1, which exhibit similar affinity for both BD1 and BD2. nih.govplos.org
Research has shown that RVX-208 competes with acetylated histone H4 peptide for binding to BET bromodomains. plos.orgresearchgate.net Crystal structures of RVX-208 bound to BRD4[BD1] and BRD2[BD2] have provided insights into its binding mode. plos.orgresearchgate.net Although it binds to both, the interaction with BD2 appears stronger and involves specific residues that contribute to its selectivity. researchgate.netunisa.it For instance, a histidine residue (H433) in BRD2-BD2 is involved in π-π stacking interactions with RVX-208, contributing to a fixed conformation of a chemical moiety on the compound that is not conserved in BD1, where this histidine is replaced by an aspartate residue. researchgate.netunisa.it
SAR studies have evaluated numerous compounds structurally related to RVX-208 to understand the relationship between their structure and their ability to bind to BRD4[BD1] and induce ApoA-I mRNA expression. plos.orgresearchgate.net These studies support a requirement for BET bromodomain binding for the induction of ApoA-I mRNA and indicate a pharmacological relationship between binding affinity and biological activity. plos.orgresearchgate.net
Binding affinity data for RVX-208 demonstrates its preference for BD2:
| Target | IC50 (µM) | KD (µM) |
| BRD4 BD1 | 87 apexbt.commedchemexpress.comcellsignal.com | 4.06 apexbt.com |
| BRD4 BD2 | 0.51 apexbt.commedchemexpress.comcellsignal.com | 0.194 apexbt.com |
| BRD2 BD1 | ~2–3 plos.orgresearchgate.net | |
| BRD2 BD2 | ~5–30 plos.orgresearchgate.net | |
| BRD3 BD1 | ~2–3 plos.orgresearchgate.net | |
| BRD3 BD2 | ~5–30 plos.orgresearchgate.net |
Note: IC50 values indicate the concentration required for 50% inhibition, while KD values represent the dissociation constant, indicating binding affinity.
Rational Design and Synthesis of Analogues based on RVX-208 Scaffold
The rational design and synthesis of analogues based on the RVX-208 scaffold have been pursued to potentially optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The quinazolin-4(3H)-one core structure of RVX-208 serves as a basis for designing new compounds. wikipedia.org
One approach has involved incorporating pharmacophores from other lipid-lowering agents, such as fibrates, into the RVX-208 structure with the aim of developing dual-active compounds with enhanced hypolipidemic activities. nih.govresearchgate.net This rational design strategy seeks to leverage the BET inhibitory activity of the RVX-208 scaffold alongside the known mechanisms of other therapeutic classes. Studies have shown that some of these novel analogues exhibit favorable hypolipidemic activities. nih.gov
The synthesis of these analogues involves various chemical reactions to modify different parts of the RVX-208 structure while preserving or enhancing desirable interactions with BET bromodomains. Synthetic accessibility is a key consideration in the development of these compounds. nih.gov
Comparative Preclinical Analysis with Other BET Inhibitors (e.g., JQ1, I-BET, MZ1)
Preclinical analysis has compared the activity of RVX-208 with other well-characterized BET inhibitors, such as JQ1, I-BET, and MZ1. These comparisons are crucial for understanding the distinct pharmacological profiles of different BET inhibitors and their potential therapeutic implications.
A key difference lies in their selectivity for BET bromodomains. While RVX-208 shows a preference for BD2, JQ1 is generally considered a pan-BET inhibitor with similar affinity for both BD1 and BD2. nih.govapexbt.comcellsignal.complos.org I-BET compounds, such as I-BET151, are also described as selective BET inhibitors targeting BRD2, BRD3, and BRD4. guidetopharmacology.org MZ1 is a proteolysis-targeting chimera (PROTAC) that utilizes a BET bromodomain ligand (derived from JQ1) to recruit an E3 ubiquitin ligase, leading to the degradation of BET proteins rather than just inhibiting their function. nih.govguidetopharmacology.orgchemrxiv.org
In preclinical studies, RVX-208, JQ1, and MZ1 have been shown to impact the expression of genes regulated by BET proteins, such as ACE2 and DPP4 (CD26), which are relevant in the context of viral infection and inflammation. nih.govbiorxiv.org These studies indicate that the reduction in the expression of these proteins is an on-target effect of BET inhibition or degradation. nih.govbiorxiv.org
While pan-BET inhibitors like JQ1 have shown efficacy in various preclinical models, including cancer, their clinical application has faced challenges, partly due to dose-limiting toxicities, which may be linked to inhibiting both BD1 and BD2. nih.govahajournals.orgresearchgate.net The BD2 selectivity of RVX-208 has been hypothesized to potentially offer a better safety profile, although clinical trial outcomes for RVX-208 have been mixed. wikipedia.orgnih.govahajournals.orgnih.gov
Comparative studies highlight that different BET inhibitors, even within the same class, can elicit distinct cellular responses due to variations in their selectivity and mechanisms of action. nih.govahajournals.org
Deuteration for Research Purposes
Deuteration involves replacing one or more hydrogen atoms in a molecule with deuterium (B1214612) isotopes. For chemical compounds like RVX-208, deuteration is primarily employed in research for purposes such as analytical studies and pharmacokinetic profiling. wikipedia.org
In analytical studies, deuterated analogues, such as RVX 208-d4, can serve as internal standards in mass spectrometry-based assays. The difference in mass between the deuterated and non-deuterated forms allows for accurate quantification of the compound and its metabolites in biological samples. This is particularly useful in complex matrices where isobaric interferences might occur.
In pharmacokinetic studies, deuterated compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated drug. By administering a mixture of the deuterated and non-deuterated forms, researchers can simultaneously assess their behavior in vivo. While deuteration can sometimes influence pharmacokinetic properties by altering metabolic stability (due to the kinetic isotope effect), its primary use in this context is often as a tool for quantitative analysis and tracing, rather than necessarily conferring unique biological findings directly related to the deuteration itself. wikipedia.org
The use of this compound in research would facilitate the accurate measurement of RVX-208 levels in various biological matrices, supporting studies on its exposure and disposition without fundamentally altering its core pharmacological activity as a BET inhibitor.
Future Directions and Emerging Academic Research Avenues
Investigation in Novel Preclinical Disease Models beyond Current Scope
While RVX-208 has been investigated in preclinical and clinical studies for conditions such as cardiovascular disease, renal disease, certain neurological disorders (including Alzheimer's and vascular dementia), viral infections like SARS-CoV-2, pulmonary arterial hypertension (PAH), and Fabry disease, there remains significant potential for exploring its effects in novel preclinical disease models resverlogix.comnih.govalzdiscovery.orgersnet.orgfabrydiseasenews.comersnet.orgbiorxiv.orgnih.gov. Future academic research could focus on disease areas where epigenetic dysregulation, particularly involving BET proteins, is implicated but has not been extensively studied in the context of BD2-selective inhibition.
Emerging avenues could include investigating RVX 208-d4 (or RVX-208 as a basis for these studies) in models of other neurodegenerative conditions beyond those already explored, different types of inflammatory and autoimmune diseases where BET proteins play a role in immune responses, or fibrotic disorders in various organ systems. resverlogix.comnih.govfabrydiseasenews.combiorxiv.orgnih.gov. The observation that BET inhibitors can influence pathways relevant to muscular dystrophies, such as the inhibition of DUX4 expression in FSHD muscle cells by RVX-208, suggests potential in this area google.com. Exploring the compound's efficacy and mechanisms in preclinical models of these or other less-explored conditions could uncover new therapeutic opportunities and broaden the understanding of BD2-selective BET inhibition.
Deeper Exploration of Domain-Specific BET Inhibition Effects
RVX-208 is characterized by its selective binding to the BD2 domain of BET proteins over the BD1 domain nih.govplos.orgresearchgate.netbpsbioscience.comulisboa.ptresearchgate.netmedchemexpress.comrcsb.orgcellsignal.com. A critical future research direction involves a deeper exploration of the functional consequences of this domain selectivity. Understanding precisely how inhibiting BD2, while largely sparing BD1, leads to the observed biological effects in various disease contexts is crucial.
Academic research could employ advanced techniques to compare the epigenetic and transcriptional outcomes of BD2-selective inhibition (using this compound or RVX-208) versus pan-BET or BD1-selective inhibition in different cell types and tissue models relevant to the diseases of interest. This could involve using genetic tools, such as CRISPR-based approaches to selectively modify or target specific BET bromodomains, in conjunction with pharmacological interventions. Further computational and structural studies, building on existing molecular dynamics simulations, could provide more refined insights into the molecular basis of BD2 selectivity and inform the design of future experiments researchgate.net. Investigating the specific protein interactions and downstream signaling pathways uniquely modulated by BD2 inhibition compared to BD1 inhibition will be key to fully elucidating the therapeutic potential and specificity of compounds like this compound.
Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding
Gaining a comprehensive, systems-level understanding of how BD2-selective BET inhibition impacts biological processes requires the integration of multi-omics data. Future academic research should focus on applying integrated multi-omics approaches, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to study the effects of this compound (or RVX-208) in relevant preclinical models and, where possible, in samples from clinical studies ersnet.orgendocrino.org.brresearchgate.net.
By analyzing changes across multiple molecular layers simultaneously, researchers can develop a more complete picture of the complex interplay of pathways affected by BD2 inhibition. For instance, integrating transcriptomic data (changes in gene expression) with epigenomic data (changes in histone modifications or DNA methylation patterns) and proteomic data (changes in protein abundance) can help to connect epigenetic target engagement to downstream functional outcomes. nih.govplos.orgresearchgate.netbiorxiv.orggoogle.comresearchgate.net. This integrated approach can reveal key regulatory nodes and pathways that are most sensitive to BD2 inhibition and may identify biomarkers predictive of response or provide insights into potential synergistic therapeutic strategies. The application of multi-omics could also contribute to a more personalized understanding of treatment effects, potentially identifying patient subgroups who might benefit most from BD2-selective BET inhibition ersnet.org.
Development of Advanced Methodologies for Epigenetic Target Engagement and Pathway Analysis
Advancing the field requires the development and application of more sophisticated methodologies for confirming epigenetic target engagement and comprehensively analyzing affected pathways. Future academic research could focus on developing and validating advanced techniques to directly assess the binding of this compound (or RVX-208) to BET proteins in living cells and in vivo, potentially with higher sensitivity and spatial resolution than current methods ulisboa.ptresearchgate.netrcsb.org. Techniques such as improved cellular thermal shift assays (CETSA), advanced imaging modalities, or novel chemical probes could contribute to this.
Furthermore, the complexity of epigenetic regulation and the pleiotropic effects of BET inhibitors necessitate the development of more advanced computational and analytical methods for pathway analysis. This includes developing algorithms that can effectively integrate diverse omics datasets, build predictive models of drug response based on epigenetic profiles, and identify key regulatory networks modulated by BD2 inhibition ersnet.orgresearchgate.net. Such methodologies would enable researchers to move beyond simply identifying differentially expressed genes to understanding the hierarchical organization and dynamic interplay of affected pathways, providing deeper mechanistic insights and facilitating the rational design of future therapeutic interventions.
Q & A
Q. What experimental methodologies are recommended to confirm RVX-208-d4's selectivity for BET bromodomain BD2?
To validate BD2 specificity, employ cocrystal structure analysis to visualize binding interactions and competitive binding assays using recombinant BET bromodomains. Fluorescence recovery after photobleaching (FRAP) can further confirm displacement of BET proteins from chromatin . Pair these with siRNA knockdown of BRD4 to assess downstream ApoA-I mRNA induction, as BRD4 mediates transcriptional effects .
Q. Which in vitro and in vivo models are most appropriate for studying RVX-208-d4's efficacy in atherosclerosis?
- In vitro : Primary hepatocytes or HepG2 cells to measure ApoA-I and HDL production via ELISA or lipid profiling .
- In vivo : ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet, with endpoints including plaque burden (histopathology) and HDL particle size (NMR spectroscopy) . Non-human primates are also used for translational pharmacokinetic/pharmacodynamic (PK/PD) studies .
Q. What assays are critical for evaluating RVX-208-d4's epigenetic activity?
- Chromatin immunoprecipitation (ChIP) to assess BRD4 occupancy at target promoters (e.g., H3K27ac/H4K8ac marks) .
- RNA-seq to quantify transcriptional changes in BET-dependent genes (e.g., inflammatory cytokines or lipid metabolism regulators) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between RVX-208-d4's strong BD2 binding and its modest transcriptional effects?
Conduct isoform-specific knockdowns (e.g., BRD2/3/4 siRNA) to identify compensatory mechanisms. Integrate single-cell RNA-seq to detect heterogeneous responses in cell populations. Use dose-response studies to differentiate on-target vs. off-target effects at varying concentrations .
Q. What experimental designs are optimal for studying RVX-208-d4 in combination therapies (e.g., with mTOR inhibitors)?
- Synergy assays : Calculate combination indices (CI) using Chou-Talalay methods in RMS cell lines .
- Mechanistic profiling : Employ flow cytometry to distinguish apoptosis (Annexin V) vs. necroptosis (phospho-MLKL staining) post-treatment .
- In vivo validation : Use xenograft models with dual-agent PK/PD monitoring and tumor RNA-seq to identify pathway crosstalk .
Q. How should researchers profile RVX-208-d4's long-term effects on genomic stability?
Perform whole-genome sequencing on treated cell lines to assess mutagenicity. Combine with γH2AX foci staining to quantify DNA damage and telomere length assays to evaluate replicative senescence .
Q. What statistical approaches address heterogeneous responses in RVX-208-d4 clinical trial data?
Apply mixed-effects models to account for inter-individual variability in HDL-C levels. Use pathway enrichment analysis (e.g., GSEA) to identify subgroups with distinct transcriptional responses .
Q. How can multi-omics data (proteomic, lipidomic, transcriptomic) be integrated to study RVX-208-d4's mechanism?
Leverage weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins linked to HDL modulation. Use machine learning (e.g., random forests) to prioritize biomarkers of drug response .
Q. What methodologies reconcile preclinical RVX-208-d4 efficacy with limited clinical HDL-C elevation?
Conduct meta-analysis of preclinical vs. clinical datasets to identify confounding factors (e.g., diet, comorbidities). Validate findings using humanized liver mouse models to mimic human lipid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
